molecular formula C11H12O3 B13599448 3-(2-Ethylphenyl)-2-oxopropanoic acid

3-(2-Ethylphenyl)-2-oxopropanoic acid

Cat. No.: B13599448
M. Wt: 192.21 g/mol
InChI Key: YWHKGGPSVBLQJD-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethyl-substituted phenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2-ethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group on the phenyl ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(2-ethylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Ethylphenyl)-2-oxopropanoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-ethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(2-Methylphenyl)-2-oxopropanoic acid
  • 3-(2-Propylphenyl)-2-oxopropanoic acid
  • 3-(2-Isopropylphenyl)-2-oxopropanoic acid

Comparison: Compared to its analogs, 3-(2-ethylphenyl)-2-oxopropanoic acid exhibits unique reactivity due to the presence of the ethyl group, which can influence its chemical behavior and interactions. This uniqueness makes it a valuable compound for specific applications where its particular properties are advantageous.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O3/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

YWHKGGPSVBLQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(=O)C(=O)O

Origin of Product

United States

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